SB-649701

CCR8 Antagonist Stereochemistry Chiral Separation

Researchers studying CCR8-mediated Th2 cell migration require a validated orthosteric antagonist with defined stereochemistry-generic analogs fail due to extreme SAR sensitivity. SB-649701 is the definitive tool compound: • (5R)-enantiomer: >100-fold more potent than (5S); indole N-methylation causes 100-fold activity loss • FLIPR pIC50 = 7.7; functional Th2 chemotaxis pIC50 = 7.0 • >100-fold selectivity against other 7TM receptors • Supplied ≥98% purity; powder stored at -20°C; ambient shipping. Batch-specific documentation available.

Molecular Formula C27H28N4O3
Molecular Weight 456.5 g/mol
Cat. No. B12380156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-649701
Molecular FormulaC27H28N4O3
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C3CN(C(=O)O3)C4CCN(CC4)CC5=CC6=CC=CC=C6N5
InChIInChI=1S/C27H28N4O3/c1-33-21-6-7-25-23(15-21)22(8-11-28-25)26-17-31(27(32)34-26)20-9-12-30(13-10-20)16-19-14-18-4-2-3-5-24(18)29-19/h2-8,11,14-15,20,26,29H,9-10,12-13,16-17H2,1H3/t26-/m0/s1
InChIKeyCUWYXEKZVGDQDJ-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-649701 Procurement Guide for CCR8 Research


(5R)-3-[1-(1H-indol-2-ylmethyl)piperidin-4-yl]-5-(6-methoxyquinolin-4-yl)-1,3-oxazolidin-2-one, also known as SB-649701 (CAS 935262-95-6), is a chiral oxazolidinone compound developed by GlaxoSmithKline as a potent, selective antagonist of the human CC chemokine receptor 8 (CCR8) [1]. The molecule was identified through high-throughput screening and subsequent structure-activity relationship (SAR) optimization of a novel series of N-substituted-5-aryl-oxazolidinones [1]. Its primary application lies in immunology and inflammation research, particularly in studies of T helper 2 (Th2) cell function, asthma, and related allergic diseases [1].

Why Generic Substitution Fails for SB-649701


Substituting SB-649701 with a generic CCR8 antagonist or a structurally similar oxazolidinone analog is scientifically invalid due to its extreme stereochemical specificity and a well-documented structure-activity relationship (SAR) that dictates high potency [1]. The compound's activity is exquisitely dependent on the (5R) stereochemistry; the (5S)-enantiomer (1b) is over 100-fold less potent [1]. Furthermore, minor modifications to the indole capping group, such as N-methylation, also cause a 100-fold reduction in activity, while alternative heterocyclic replacements show dramatically reduced or abolished potency [1]. These data demonstrate that the precise three-dimensional arrangement of the quinoline, oxazolidinone, and indole pharmacophores in SB-649701 is non-negotiable for achieving its reported level of human CCR8 antagonism.

SB-649701 Head-to-Head Evidence Guide


Enantioselectivity: (5R) vs (5S) Potency

The (5R)-enantiomer, SB-649701 (1a, 96.5% ee), exhibits a pIC50 of 7.7 in the human CCR8 FLIPR assay, while the (5S)-enantiomer (1b, 95% ee) shows a pIC50 of only 5.5 [1]. The observed weak activity of the (5S)-enantiomer is likely attributable to the residual 2.5% of the (5R)-enantiomer present in the sample, indicating that the (5S)-form is essentially inactive [1].

CCR8 Antagonist Stereochemistry Chiral Separation

Indole Capping Group SAR

SB-649701 (Compound 9) with an N-unsubstituted 1-H-indol-2-ylmethyl capping group has a pIC50 of 7.6. Adding a methyl group to the indole nitrogen (Compound 15a) results in a pIC50 of 5.5, a potency loss of approximately 100-fold [1]. Replacing this group with the isomeric 1-H-indol-3-ylmethyl (15b) completely abolished CCR8 antagonist activity (pIC50 < 4.3) [1].

CCR8 Antagonist Structure-Activity Relationship N-capping group

Selectivity Over Other Chemokine Receptors

SB-649701 (1a) was tested for selectivity against a panel of 7TM receptors, including other chemokine receptors, and demonstrated at least 100-fold selectivity [1]. This is in contrast to many less optimized CCR8 antagonists which may exhibit off-target activity at related GPCRs. For instance, the initial HTS hit, SB-633852 (2), had a pIC50 of only 5.8 in the same FLIPR assay, indicating a nearly 80-fold improvement in potency during optimization, while selectivity was also enhanced [1].

CCR8 Antagonist Selectivity Off-target activity

hERG and CYP450 Inhibition Profile

In a hERG binding assay, SB-649701 (1a) had a pIC50 of 5.8, providing a 79-fold selectivity window relative to its CCR8 functional potency (pIC50 7.7) [1]. For comparison, a closely related analog, 15s (3,4-dichlorobenzyl), had a hERG pIC50 of 5.2 and a 158-fold window [1]. SB-649701 did not significantly inhibit any of the six major P450 isozymes tested, with pIC50 values < 5.1 [1].

CCR8 Antagonist Drug Safety hERG CYP450

Orthosteric vs Allosteric Antagonism

SB-649701 is characterized as a functional antagonist of CCR8 in both FLIPR and chemotaxis assays, acting at the orthosteric site [1]. In contrast, AZ084 is a known allosteric CCR8 antagonist with a Ki of 0.9 nM . While AZ084 exhibits higher binding affinity, its allosteric mechanism may produce different functional outcomes and probe distinct conformational states of the receptor. For applications requiring orthosteric blockade, SB-649701 is the appropriate tool.

CCR8 Antagonist Mechanism of Action Allosteric Modulation

SB-649701 Research and Industrial Applications


Th2 Cell Chemotaxis Functional Assay

SB-649701 is a potent functional antagonist in human Th2 cell chemotaxis assays, with a measured pIC50 of 7.0 [1]. Its demonstrated >100-fold selectivity against other 7TM receptors ensures that observed effects can be confidently attributed to CCR8 blockade [1]. This makes it a superior tool compound for investigating the role of CCR8 in allergic inflammation and T helper 2 cell migration.

Orthosteric Antagonist for CCR8 Drug Discovery

SB-649701 serves as a well-characterized orthosteric antagonist reference standard for screening and validating new human CCR8 ligands [1]. Its reported activity (FLIPR pIC50 = 7.7), enantioselectivity, and selectivity profile provide a clear benchmark against which novel compounds can be compared [1]. The defined SAR around its core structure also makes it a valuable starting point for medicinal chemistry optimization [1].

In Vivo Mouse Pharmacokinetics

While SB-649701 is inactive against rodent CCR8 orthologs, it has been characterized in mouse pharmacokinetic studies, demonstrating moderate clearance (Clb = 38 mL/min/kg) and low to moderate oral bioavailability (F = 18%) [1]. This data makes it a useful tool for studying the disposition of oxazolidinone-based CCR8 antagonists in vivo, even if the target engagement is not relevant in rodent models.

Orthosteric vs Allosteric CCR8 Modulation

In experiments designed to differentiate orthosteric from allosteric modulation of CCR8, SB-649701 is the preferred orthosteric tool compound due to its well-defined competitive antagonist activity [1]. Its distinct mechanism of action, compared to allosteric modulators like AZ084 (Ki = 0.9 nM), allows researchers to probe different aspects of CCR8 receptor function .

Technical Documentation Hub

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